molecular formula C55H103NO28 B12427725 Mal-PEG24-acid

Mal-PEG24-acid

Cat. No.: B12427725
M. Wt: 1226.4 g/mol
InChI Key: YUVPZQYCJFQRNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG24-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol. The process typically involves the following steps:

    Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form polyethylene glycol-NHS ester.

    Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol conjugate.

    Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conjugation and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Mal-PEG24-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG24-acid has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-PEG24-acid functions as a linker in PROTACs, which are molecules designed to degrade specific target proteins. The maleimide group reacts with thiol groups on proteins, while the polyethylene glycol chain provides flexibility and solubility. The carboxylic acid group allows for further conjugation with other molecules. The resulting PROTAC molecule recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a polyethylene glycol chain with 24 ethylene glycol units, providing optimal flexibility and solubility. This makes it particularly effective as a linker in PROTACs, enabling efficient protein degradation .

Properties

Molecular Formula

C55H103NO28

Molecular Weight

1226.4 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C55H103NO28/c57-53-1-2-54(58)56(53)4-6-62-8-10-64-12-14-66-16-18-68-20-22-70-24-26-72-28-30-74-32-34-76-36-38-78-40-42-80-44-46-82-48-50-84-52-51-83-49-47-81-45-43-79-41-39-77-37-35-75-33-31-73-29-27-71-25-23-69-21-19-67-17-15-65-13-11-63-9-7-61-5-3-55(59)60/h1-2H,3-52H2,(H,59,60)

InChI Key

YUVPZQYCJFQRNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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